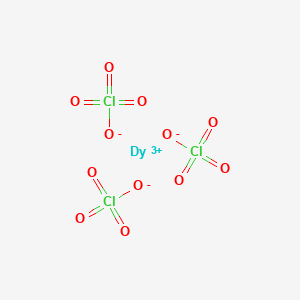

Dysprosium(3+) perchlorate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propriétés

IUPAC Name |

dysprosium(3+);triperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.Dy/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDHOIIJUAAORW-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Dy+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3DyO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14017-53-9 | |

| Record name | Dysprosium(3+) perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014017539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dysprosium(3+) perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Coordination Polymers and Metal Organic Frameworks Mofs a Significant Area of Research is the Use of Dysprosium Iii Perchlorate to Construct Complex Coordination Networks.

In one study, a three-dimensional coordination network was synthesized using Dy(ClO₄)₃ and pyrazine (B50134) N,N'-dioxide ligands. nih.gov In the resulting structure, the Dy³⁺ cation is coordinated by eight oxygen atoms from the bridging ligands in a distorted square-antiprismatic arrangement, with the perchlorate (B79767) anions residing in channels within the network. nih.gov

Dysprosium(III) perchlorate hexahydrate has also been used as a starting material in the hydrothermal synthesis of a two-dimensional MOF, [Dy(C₂O₄)₁.₅(H₂O)₃]n·2nH₂O, which is of interest for its potential as a single-molecule magnet (SMM). wikipedia.org

Heterometallic Complexesthe Compound is Also Used to Create Heterometallic Systems That Combine the Properties of Lanthanides with Other Metals.

A notable example is the three-dimensional heterometallic complex {[AgDy(C₆H₄NO₂)₂(C₂H₃O₂)(H₂O)]ClO₄}n. iucr.orgnih.gov In this structure, the eight-coordinate Dy(III) ion is linked to other units through bridging isonicotinate (B8489971) and acetate (B1210297) ligands, while a silver(I) ion is bonded to nitrogen atoms. iucr.orgnih.govnih.gov The perchlorate (B79767) ion acts as a counter-anion to balance the charge. iucr.orgnih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | [AgDy(C₆H₄NO₂)₂(C₂H₃O₂)(H₂O)]ClO₄ |

| Molar Mass (Mr) | 691.08 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| a | 16.1682 (15) Å |

| b | 15.1020 (14) Å |

| c | 7.9846 (7) Å |

| β | 92.845 (1)° |

| Volume (V) | 1947.2 (3) ų |

Data sourced from reference iucr.org.

Molecular Magnetismthe Strong Magnetic Anisotropy of the Dy³⁺ Ion Makes It a Prime Candidate for Creating Smms. Dysprosium Iii Perchlorate is Used in the Synthesis of Complexes Where the Coordination Environment is Precisely Controlled to Achieve Slow Magnetic Relaxation.

Researchers have synthesized a pentanuclear complex, {Dy[Cu(apox)]₂[Cu(apox)(H₂O)]₂}[ClO₄]₃·7H₂O, where the central Dy³⁺ ion is surrounded by four copper(II) units. acs.org The perchlorate (B79767) ions serve as uncoordinated counter-anions, and the study focused on the ferromagnetic interaction between the dysprosium and copper ions. acs.org

Other studies have used Dysprosium(III) perchlorate hexahydrate to synthesize ternary complexes and helicates to investigate their magnetic relaxation and luminescence properties. rsc.orgthermofisher.com

Solution Chemistryunderstanding the Behavior of the Dy³⁺ Ion in Solution is Fundamental. Studies Have Been Conducted on the Thermodynamic Properties and Hydrolysis of Dysprosium Iii Perchlorate in Aqueous Solutions to Better Represent Its Microscopic Features, Such As Complex Formation and Ionic Interactions.acs.orgtandfonline.comnih.gov

Hydrothermal Synthesis Approaches for Dysprosium(III) Complexes

Hydrothermal synthesis is a powerful and versatile method for crystallizing materials from high-temperature aqueous solutions under high vapor pressures. This technique has been successfully employed to synthesize a variety of dysprosium(III) complexes with controlled structures and interesting properties.

In one-pot hydrothermal reactions, researchers have been able to simultaneously assemble both mononuclear and dinuclear dysprosium(III) complexes that exhibit single-molecule magnet behavior. dntb.gov.ua For instance, a two-dimensional dysprosium(III) coordination polymer, [Dy(Hm-dobdc)(H2O)2]·H2O, was synthesized by reacting Dy(NO3)3·6H2O with 4,6-dioxido-1,3-benzenedicarboxylate (H4m-dobdc) at 140°C for three days. frontiersin.org The resulting structure features eight-coordinate Dy(III) ions in a distorted square antiprism geometry, which are linked into layers by the organic ligand. frontiersin.org These layers are further connected by extensive hydrogen bonding, creating a three-dimensional network. frontiersin.org

Another example involves the in situ hydrothermal synthesis of a dinuclear dysprosium(III) complex, [Dy2(3-Htzba)2(3-tzba)2(H2O)8]·4H2O, where the lanthanide salt itself acts as a catalyst. rsc.org This complex displays single-molecule magnet properties. rsc.org The flexibility of the hydrothermal method also allows for the creation of unique structural motifs. For example, a one-dimensional chain structure was achieved in a terbium complex constructed from OH− bridging binuclear units, highlighting a structural form not previously seen in lanthanide carboxylate complexes. researchgate.net

The choice of ligands is crucial in directing the final structure. A hexadentate N6 donor ligand was used to create a dysprosium complex with a coordination number of 8, where the flexible ligand folds to accommodate the metal ion. mdpi.com This demonstrates how ligand design can control the coordination geometry around the dysprosium(III) center. mdpi.com

Perchlorate-Assisted Combustion Synthesis of Dysprosium-Doped Materials

Perchlorate-assisted combustion synthesis is a rapid and efficient method for producing finely dispersed, crystalline materials. This technique utilizes the exothermic reaction between an oxidizer (like a metal perchlorate) and a fuel (such as urea (B33335) or glycine) to generate high temperatures, which facilitates the formation of the desired product.

This method has been particularly effective in the synthesis of dysprosium-doped phosphorescent materials. For example, SrAl2O4: Eu2+, Dy3+ phosphors have been prepared using a perchlorate-assisted combustion method without the need for a subsequent annealing step. mdpi.com In this process, metal perchlorates are prepared by dissolving the corresponding carbonates or hydroxides in perchloric acid. The resulting solution is then mixed with a fuel like urea or glycine (B1666218). The high temperatures reached during the combustion process, often exceeding 1600°C, promote the formation of the desired crystalline phase and the incorporation of the dopant ions into the host lattice. mdpi.com

The ratio of the oxidizer to fuel is a critical parameter that influences the properties of the final product. mdpi.com For instance, using a fuel-rich composition can create an in-situ reducing atmosphere, which is essential for the reduction of Eu3+ to Eu2+, a key step in achieving the long-lasting green emission in SrAl2O4: Eu2+, Dy3+ phosphors. mdpi.comresearchgate.net Studies have shown that an excess of glycine as a fuel can lead to improved emission intensity and decay times. mdpi.comresearchgate.net

The rapid heating and cooling rates characteristic of combustion synthesis can also lead to an increased concentration of lattice defects, which can play a significant role in the persistent luminescence of these materials. mdpi.com This method has also been used to synthesize Sr3(VO4)2 phosphors doped with europium and dysprosium, which show potential for use in white light-emitting diodes (LEDs). ias.ac.in

In Situ Synthesis Techniques for Ternary Dysprosium(III) Complexes

In situ synthesis, where the final complex is formed in the reaction mixture without isolating the intermediate ligand, is a valuable strategy for creating complex coordination compounds. This approach has been utilized to synthesize ternary dysprosium(III) complexes with tailored luminescent properties.

In a notable example, ternary dysprosium(III) complexes were synthesized in situ using 1,1,1,5,5,5-hexafluoro-2,4-pentanedione (hfpd) and various mono- and bidentate neutral ligands. rsc.org The synthesis involved the initial formation of the ammonium (B1175870) salt of the β-diketone ligand, followed by the addition of the dysprosium(III) source and the neutral ancillary ligand. rsc.org This method resulted in octa-coordinated dysprosium(III) complexes that emit near-white light upon UV radiation, indicating efficient energy transfer from the sensitizing ligands to the dysprosium(III) ion. rsc.org

The characterization of these in situ formed complexes often involves a combination of spectroscopic techniques. For instance, FT-IR spectroscopy can confirm the coordination of the ligands to the metal ion by observing shifts in the vibrational frequencies of functional groups, such as the C=O and P=O stretches. rsc.org The presence of Dy-O and Dy-N coordination modes can also be identified in the far-infrared region. rsc.org

The versatility of the in situ approach allows for the systematic variation of the ancillary ligands to study their impact on the photophysical properties of the resulting dysprosium(III) complexes. This has been demonstrated in the synthesis of a series of binary and ternary complexes of lanthanides with salicylic (B10762653) acid and 1,10-phenanthroline (B135089), where the ternary complexes often exhibit enhanced luminescence compared to their binary counterparts. researchgate.net

Controlled Preparation of Dysprosium(III) Salt Solutions

The preparation of well-defined dysprosium(III) salt solutions is a fundamental yet crucial step in the synthesis of dysprosium-containing materials. The nature of the solvent and the counter-ion can significantly influence the coordination environment of the dysprosium(III) ion in solution, which in turn affects the structure and properties of the final product.

Dysprosium(III) perchlorate (B79767) solutions are often used as precursors. americanelements.comfishersci.co.uk These can be prepared by dissolving dysprosium oxide or carbonate in perchloric acid. The resulting aqueous solution contains the hydrated dysprosium(III) ion, [Dy(H2O)n]3+. X-ray diffraction studies on aqueous lanthanoid perchlorate solutions have provided insights into the coordination of water molecules around the lanthanide ions. acs.org

The preparation of precursor solutions for specific synthetic methods, such as combustion synthesis, requires careful control of stoichiometry. For instance, in the preparation of SrAl2O4: Eu2+, Dy3+ phosphors, the metal perchlorates are prepared by dissolving stoichiometric amounts of the respective metal carbonates or hydroxides in perchloric acid. researchgate.net

Furthermore, the synthesis of specific complexes may require the use of non-aqueous solvents. For example, the synthesis of a dysprosium(III) complex with a hexadentate amine ligand was carried out in a mixture of acetonitrile (B52724) and dry methanol. mdpi.com In another case, a dysprosium(III) thiocyanate (B1210189) solution in ethanol (B145695) was used to react with a Schiff base ligand. ajol.info The choice of solvent can influence the solubility of the reactants and the crystallization of the final product.

The table below summarizes the key reactants and conditions for the synthesis of various dysprosium(III) compounds.

| Compound/Material | Synthesis Method | Key Reactants | Solvent | Temperature/Conditions | Reference |

| [Dy(Hm-dobdc)(H2O)2]·H2O | Hydrothermal | Dy(NO3)3·6H2O, H4m-dobdc | Water | 140°C, 3 days | frontiersin.org |

| [Dy2(3-Htzba)2(3-tzba)2(H2O)8]·4H2O | In situ Hydrothermal | Lanthanide salt, 3-H2tzba | Water | Hydrothermal | rsc.org |

| SrAl2O4: Eu2+, Dy3+ | Perchlorate-assisted combustion | Metal perchlorates, Urea, Glycine | - | >1600°C | mdpi.com |

| [Dy(hfpd)3(L)] | In situ | DyCl3·6H2O, hfpd, Neutral ligands | Ethanol | - | rsc.org |

| [DyLN6Cl2]Cl·2H2O | Classical | DyCl3·6H2O, LN6 ligand | Acetonitrile, Methanol | Reflux | mdpi.com |

| Dy2(C22H16ClN4O5)33(H2O)(CH3OH) | Schiff base condensation | Dysprosium(III) thiocyanate, Ligand | Ethanol | Reflux | ajol.info |

Ligand Design and Coordination Environment Engineering for Dysprosium(III) Ions

The engineering of the coordination sphere around the dysprosium(III) ion is a key strategy for tuning the properties of its complexes. This involves the careful selection of ligands with specific donor atoms and steric profiles to achieve desired coordination numbers and geometries.

Octa-coordinated Dysprosium(III) Environments

Dysprosium(III) ions frequently exhibit an eight-coordinate environment. This coordination number can be achieved with a variety of ligands, leading to different geometries such as a distorted square-antiprism or a snub diphenoid distorted towards a triangular dodecahedron. nih.govmdpi.com For instance, in the complex [Dy(Hm-dobdc)(H2O)2]·H2O, the dysprosium ion is octa-coordinated by oxygen atoms from the ligand and water molecules, resulting in a twisted square antiprism geometry. frontiersin.org Similarly, a dysprosium(III) complex with an in-situ formed imine-carboxylate ligand features an octacoordinated Dy(III) ion in an N4O4 environment. mdpi.com The geometry of these octa-coordinated complexes plays a significant role in their magnetic properties. For example, dinuclear dysprosium(III) triple-decker complexes with octa-coordination exhibit dual magnetic relaxation processes influenced by the twist angle between the ligands. mdpi.com

In another example, a dysprosium(III) complex with a hexadentate amine ligand and two chloride ligands also results in an octacoordinated N6Cl2 environment. mdpi.com The geometry of this complex is distorted between a triangular dodecahedron and a biaugmented trigonal prism. mdpi.com The nature of the counter-ion can also influence the properties of these complexes; for instance, triflate has been observed to decrease the energy barrier in some eight-coordinate single-ion magnets compared to perchlorate. researchgate.net

| Complex | Coordination Environment | Geometry | Key Feature |

|---|---|---|---|

| [Dy(Hm-dobdc)(H2O)2]·H2O | [DyO8] | Twisted square antiprism | Two-dimensional coordination polymer. frontiersin.org |

| {[DyL2]-} | N4O4 | Snub diphenoid distorted towards a triangular dodecahedron | Formed with an in-situ generated imine-carboxylate ligand. mdpi.com |

| [(TPP)Dy(Pc)Dy(TPP)] | Octa-coordinated | - | Dinuclear triple-decker complex exhibiting dual magnetic relaxation. mdpi.com |

| [DyLN6Cl2]+ | N6Cl2 | Distorted between triangular dodecahedron and biaugmented trigonal prism | Features a hexadentate amine ligand. mdpi.com |

N3O5 Coordination Spheres

Complexes featuring an N3O5 coordination sphere around the dysprosium(III) ion have been synthesized using spiropyran-based switchable ligands. researchgate.net In these cases, the ligand isomerizes upon reaction with the dysprosium(III) precursor to form the complex. The resulting air-stable dysprosium(III) complex with this unusual coordination environment has been shown to exhibit a magnetic hysteresis loop at 2 K, indicating single-molecule magnet behavior. researchgate.net This highlights the potential of using ligands that can undergo structural changes to create novel coordination environments with interesting magnetic properties.

Oxygen Donor Ligand Coordination

Oxygen donor ligands are commonly employed in the coordination chemistry of dysprosium(III) due to the hard acidic nature of the lanthanide ion. A variety of oxygen-containing ligands, such as carboxylates, aryloxides, and pyrazine (B50134) N,N'-dioxide, have been used to synthesize dysprosium(III) complexes. For example, a three-dimensional coordination network has been formed using pyrazine N,N'-dioxide as a bridging ligand, where the Dy(III) ion is coordinated to eight oxygen atoms in a distorted square-antiprismatic fashion. nih.gov In another instance, sterically demanding aryloxide ligands have been utilized to create five-coordinate dysprosium(III) complexes with a distorted square pyramidal geometry, which exhibit high-energy barriers to magnetic reversal. nih.gov The use of 4,6-dioxido-1,3-benzenedicarboxylate (H4m-dobdc) ligand has led to a two-dimensional dysprosium(III) coordination polymer with an octa-coordinated [DyO8] geometry. frontiersin.org

Nitrogen Donor Ligand Coordination (e.g., phenanthroline, bipyridine)

Nitrogen donor ligands, such as 1,10-phenanthroline (phen) and 2,2'-bipyridine (B1663995) (bpy), are classic chelating agents in coordination chemistry and have been used to construct dysprosium(III) complexes. omicsonline.orgalfa-chemistry.com These ligands can lead to the formation of complexes with diverse structures and interesting properties. For example, the reaction of dysprosium(III) perchlorate with 3-pyridylacetic acid and 1,10-phenanthroline resulted in a dinuclear complex where the Dy(III) ion is eight-coordinated by five carboxylate oxygen atoms, one chloride ion, and two nitrogen atoms from the phenanthroline ligand. nih.gov In another study, a dysprosium(III) complex with a Schiff base ligand derived from 1,10-phenanthroline was synthesized, although the final product contained an imine-carboxylate donor due to in-situ hydrolysis. mdpi.com The versatility of these nitrogen donor ligands makes them valuable building blocks in the design of functional dysprosium(III) complexes. researchgate.net

Stoichiometric and Multicomponent Complex Formation in Solution

The formation of dysprosium(III) complexes in solution often involves equilibria between multiple species. Studies on dysprosium(III) salt solutions, including perchlorate, have been conducted to understand the microscopic behavior and thermodynamic properties. acs.org For instance, research on dysprosium(III) chloride solutions has revealed the formation of 1:1 and 1:2 complexes. acs.org The complexation of dysprosium(III) with other metal ions and ligands in solution has also been investigated. In aqueous solutions containing Ti(IV) and citric acid, heteronuclear complexes of Dy(III) and Ti(IV) with a 1:1:2 composition have been identified. orientjchem.org Similarly, in the presence of tartaric acid, various mononuclear and dinuclear heteronuclear complexes are formed, with their stoichiometry depending on the pH and ligand concentration. orientjchem.org

Hydrolysis Mechanisms and Formation Constants of Dysprosium(III) Hydroxo Complexes

Dysprosium(III) perchlorate undergoes hydrolysis in aqueous solutions, leading to the formation of polynuclear hydroxo complexes. The hydrolysis of the Dy(III) ion has been studied in detail at 25°C in sodium perchlorate media using potentiometric and coulometric methods. tandfonline.comresearchgate.net These studies have led to the determination of formation constants for various hydroxo complexes. The best fit for the experimental data was obtained by assuming the formation of the species DyOH²⁺, Dy₂(OH)₂⁴⁺, and Dy₅(OH)₉⁶⁺. tandfonline.comresearchgate.net The formation constants for these complexes have been determined at different ionic strengths and extrapolated to zero ionic strength using the Specific Interaction Theory. tandfonline.comresearchgate.net

| Ionic Strength (molal) | log *β1,1 (DyOH2+) | log *β2,2 (Dy2(OH)24+) | log *β5,9 (Dy5(OH)96+) |

|---|---|---|---|

| 0 | -7.66 ± 0.08 | -13.43 ± 0.03 | -51.5 ± 0.2 |

| 1 | -7.88 ± 0.05 | -13.52 ± 0.02 | -51.4 ± 0.1 |

| 2 | -8.00 ± 0.05 | -13.62 ± 0.02 | -51.5 ± 0.1 |

| 3 | -8.21 ± 0.05 | -13.80 ± 0.02 | -51.8 ± 0.1 |

Data from Vasca et al. (2004). tandfonline.comresearchgate.net

The hydrolysis of Dy(III) is a complex process, and the distribution of these hydroxo species is highly dependent on the pH of the solution. academie-sciences.fr Understanding these hydrolysis mechanisms and the stability of the resulting complexes is crucial for controlling the speciation of dysprosium(III) in aqueous environments.

Influence of Anionic Counterions on Dysprosium(III) Complexation in Solution

The nature of the anionic counterion present in a solution can significantly impact the coordination chemistry and speciation of the Dysprosium(III) ion. The extent of this influence is directly related to the anion's ability to compete with solvent molecules and other ligands for a position in the inner coordination sphere of the metal ion. In this context, anions are often categorized based on their coordinating tendency, ranging from strongly coordinating to weakly coordinating or "innocent" anions.

Research into lanthanide solution chemistry has classified various counterions based on their interaction with the metal center. chemrxiv.orgresearchgate.net These interactions can be categorized as:

Type I (Inner-Sphere Complex): The anion directly displaces solvent molecules and binds to the lanthanide ion. chemrxiv.org

Type II (Outer-Sphere Complex): The anion resides in the second coordination sphere, interacting with the solvated cation without direct bonding. chemrxiv.org

Type III (Solvent-Separated Ion Pair): The anion and cation are separated by more than one layer of solvent molecules, with minimal direct interaction. chemrxiv.org

Perchlorate (ClO₄⁻) is widely regarded as a weakly coordinating or "innocent" counterion in lanthanide chemistry. chemrxiv.orgresearchgate.net Its low charge density and tetrahedral geometry result in a very low affinity for the Dy(III) cation, meaning it rarely forms inner-sphere complexes, particularly in aqueous solutions or with other strong donor solvents. chemrxiv.orgresearchgate.net This property makes dysprosium(III) perchlorate an ideal precursor for synthetic and coordination studies, as it allows for the investigation of complexation with other ligands without significant interference from the counterion. tandfonline.comasianpubs.org For instance, studies on the hydrolysis of the Dy(III) ion have utilized sodium perchlorate to maintain a constant ionic strength, relying on the non-coordinating nature of the perchlorate anion. tandfonline.com

In contrast, other anions exhibit a much stronger tendency to coordinate with Dy(III). Studies comparing dysprosium salts with different counterions, such as perchlorate, nitrate (B79036) (NO₃⁻), and chloride (Cl⁻), have provided detailed insights into these interactions. acs.org Through a combination of experimental methods and molecular dynamics simulations, it has been shown that nitrate and chloride are more involved in the coordination environment of Dy(III) than perchlorate. acs.orgresearchgate.net Nitrate, for example, is known to form inner-sphere complexes, while chloride interactions can be more complex, showing evidence of both inner- and outer-sphere coordination. chemrxiv.orgacs.org

The choice of counterion is therefore a critical factor that determines the resulting complex species in solution. The use of a non-coordinating anion like perchlorate simplifies the system, ensuring that the observed coordination phenomena are attributable to the ligands and solvent intentionally introduced. Conversely, coordinating anions like nitrate or chloride can lead to the formation of mixed-ligand complexes or compete with the primary ligand, altering the stability, structure, and photophysical properties of the resulting dysprosium compounds. nih.govacs.org

The following table summarizes the general coordinating behavior of common anions with lanthanide ions, including Dysprosium(III), in solution.

| Anion | Chemical Formula | Typical Interaction Type | Coordinating Ability | Notes |

|---|---|---|---|---|

| Perchlorate | ClO₄⁻ | Type III (Innocent) | Very Weak / Non-coordinating | Often used as a non-interacting counterion in coordination studies. chemrxiv.orgresearchgate.net |

| Nitrate | NO₃⁻ | Type I (Inner-Sphere) | Coordinating | Readily forms complexes by displacing solvent molecules from the inner sphere. chemrxiv.orgacs.org |

| Chloride | Cl⁻ | Type II / Type III | Weakly Coordinating | Considered largely non-coordinating but can form outer-sphere and, under some conditions, inner-sphere complexes. chemrxiv.orgacs.org |

| Acetate (B1210297) | CH₃COO⁻ | Type I (Inner-Sphere) | Strongly Coordinating | Acts as a classic coordinating ligand, often bidentate. chemrxiv.org |

| Triflate | CF₃SO₃⁻ | Type III (Innocent) | Very Weak / Non-coordinating | Similar to perchlorate, it is considered a non-coordinating anion. researchgate.netacs.org |

Osmotic Coefficient Variation with Concentration

The osmotic coefficient is a crucial thermodynamic property that describes the deviation of a solvent's behavior from ideality in the presence of a solute. For aqueous solutions of dysprosium(III) perchlorate, the osmotic coefficients have been determined at 25°C over a range of concentrations, from dilute solutions to saturation. osti.govacs.org

Studies have shown that the water activities in dysprosium(III) perchlorate solutions are significantly lower than those in corresponding dysprosium(III) chloride solutions at the same molality. osti.gov Conversely, the activity coefficients of dysprosium(III) perchlorate are much larger. osti.gov This behavior is attributed to the differences in interactions between the perchlorate and chloride anions with the dysprosium(III) cation and water molecules, as well as the influence of the ionic radius of the dysprosium cation on its hydration. osti.gov

Experimental data for the osmotic coefficients of aqueous dysprosium(III) perchlorate at 25°C have been fitted to semiempirical least-squares equations. These equations allow for the calculation of water activities and mean molal activity coefficients for the electrolyte. osti.gov The Pitzer model, a widely used framework for modeling electrolyte solutions, has also been applied to analyze the osmotic coefficients of rare-earth perchlorates, including dysprosium(III) perchlorate. whiterose.ac.ukacs.org

Table 1: Osmotic Coefficients of Dysprosium(III) Perchlorate at 25°C

| Molality (mol/kg) | Osmotic Coefficient |

| 0.1 | 0.932 |

| 0.2 | 0.963 |

| 0.3 | 1.004 |

| 0.5 | 1.102 |

| 0.7 | 1.215 |

| 1.0 | 1.401 |

| 1.4 | 1.668 |

| 1.8 | 1.972 |

| 2.0 | 2.133 |

| 2.5 | 2.531 |

| 3.0 | 2.964 |

| 3.5 | 3.428 |

| 4.0 | 3.918 |

| 4.5 | 4.431 |

| 4.8 | 4.757 |

| This table is interactive. Click on the headers to sort the data. |

Application of Binding Mean Spherical Approximation (BIMSA) Theory

The Binding Mean Spherical Approximation (BIMSA) theory offers a theoretical framework for understanding the thermodynamic properties of electrolyte solutions, particularly at high concentrations. acs.orgnih.gov This theory has been successfully applied to model the experimental osmotic coefficient variations with concentration for dysprosium(III) perchlorate solutions. acs.orgnih.gov

A key feature of the BIMSA theory is its ability to account for the formation of ion pairs, such as 1:1 and 1:2 complexes, in solution. acs.orgnih.gov By fitting the theoretical model to experimental data, researchers can obtain parameters that provide insights into the microscopic behavior of the ions in solution. acs.orgnih.gov The relevance of these fitted parameters is often discussed and compared with values available in the literature to validate the model's predictions. acs.orgnih.gov The application of BIMSA theory has been shown to accurately reproduce osmotic coefficients for a variety of aqueous salts, including dysprosium(III) perchlorate, up to high concentrations. researchgate.net

Ionic Strength Effects on Chemical Speciation

The ionic strength of a solution plays a significant role in the chemical speciation of ions, including the hydrolysis of the dysprosium(III) ion. The hydrolysis of Dy(III) has been investigated at 25°C in sodium perchlorate media at different ionic strengths (1, 2, and 3 molal). tandfonline.comresearchgate.net

These studies have identified the formation of several hydrolyzed species, including DyOH²⁺, Dy₂(OH)₂⁴⁺, and Dy₅(OH)₉⁶⁺. tandfonline.comresearchgate.net The formation constants of these complexes have been determined at each ionic strength. To understand the intrinsic stability of these species, the formation constants are often extrapolated to zero ionic strength using theoretical frameworks like the Specific Interaction Theory (SIT). tandfonline.comresearchgate.net This theory helps to account for the effect of the ionic medium on the activity coefficients of the involved species. The hydrolysis of lanthanide ions, including dysprosium, generally begins at a pH as low as 6 and tends to increase with the atomic number and the contraction of the ionic radius across the series. academie-sciences.fr

Table 2: Formation Constants of Dysprosium(III) Hydrolysis Species at 25°C and Varying Ionic Strengths in (Na)ClO₄ Medium

| Ionic Strength (molal) | log *β₁₁ (DyOH²⁺) | log *β₂₂ (Dy₂(OH)₂⁴⁺) | log *β₅₉ (Dy₅(OH)₉⁶⁺) |

| 1 | -8.03 ± 0.07 | -14.00 ± 0.03 | -54.7 ± 0.1 |

| 2 | -8.11 ± 0.05 | -14.12 ± 0.02 | -54.7 ± 0.1 |

| 3 | -8.23 ± 0.04 | -14.31 ± 0.01 | -54.7 ± 0.1 |

| 0 (extrapolated) | -7.5 ± 0.1 | -13.31 ± 0.05 | -54.7 ± 0.1 |

| This table is interactive. Click on the headers to sort the data. |

Thermodynamic Analysis of Dysprosium(III) Complex Formation

The formation of complexes involving the dysprosium(III) ion has been a subject of thermodynamic investigation. Calorimetric and potentiometric studies have been employed to determine the changes in free energy, enthalpy, and entropy for the formation of dysprosium(III) complexes with various ligands. rsc.org

For instance, the thermodynamics of complex formation between dysprosium(III) and the amino acid histidine have been studied at 25.0°C and an ionic strength of 3.00 mol/L (with sodium perchlorate). rsc.org Such studies provide fundamental data on the stability and bonding characteristics of these complexes. The experimental results are often interpreted in terms of the formation of multiple complex species in solution. rsc.org

In another study, a thermochemical cycle was designed to determine the standard enthalpy of formation of a dysprosium perchlorate complex coordinated with L-glutamic acid, Dy₂(Glu)₂(ClO₄)₄ · 9H₂O. researchgate.net The standard enthalpy of formation for this solid complex at 25°C was reported as -6479.828 kJ/mol. researchgate.net

Solvation Structures and Coordination Numbers in Protic and Aprotic Solvents

The solvation structure and coordination number of the dysprosium(III) ion are highly dependent on the nature of the solvent. Solvents are broadly classified as protic (containing O-H or N-H bonds) or aprotic. masterorganicchemistry.com

In aqueous solutions, which are protic, the dysprosium(III) ion is strongly hydrated. However, the coordination environment can be influenced by the presence of anions. In a three-dimensional heterometallic complex involving dysprosium(III), the ion was found to be eight-coordinated by oxygen atoms from isonicotinate (B8489971) ligands, acetate ligands, and a water molecule. iucr.org

The choice of solvent can significantly impact the resulting crystal structure and coordination environment. nih.gov For example, systematic studies on the synthesis of dysprosium(III) complexes using different alcohol solvents (protic) have shown that the ligand-to-metal ratios in the resulting complexes can be adjusted by varying the solvent. nih.gov This demonstrates the crucial role of solvent molecules in fine-tuning the structures of lanthanide complexes. nih.gov While specific studies on the solvation of dysprosium(III) perchlorate in a wide range of aprotic solvents are less common in the provided results, the general principles of lanthanide solvation suggest that in aprotic solvents, the perchlorate anion would have a higher tendency to directly coordinate to the metal center due to the weaker solvating ability of the solvent compared to water.

Advanced Spectroscopic Characterization of Dysprosium Iii Perchlorate Complexes

UV-Vis/Near-IR Spectroscopy for Electronic Energy Level Determination

Ultraviolet-visible (UV-Vis) and near-infrared (near-IR) absorption spectroscopy are powerful tools for probing the electronic energy levels of the dysprosium(III) ion in its perchlorate (B79767) complexes. The spectra are characterized by a series of sharp, low-intensity bands corresponding to the intraconfigurational 4f-4f transitions, and potentially broader, more intense charge transfer bands.

Assignment of Intraconfigurational 4f-4f Transitions

The absorption spectrum of the hydrated dysprosium(III) ion, as would be present in an aqueous solution of dysprosium(III) perchlorate, reveals a multitude of transitions originating from the 6H15/2 ground state to various excited states. researchgate.netnih.govsemanticscholar.org These transitions are Laporte forbidden, resulting in characteristically low molar absorptivities. mdpi.com However, interactions with the solvent or ligands can partially relax this selection rule, leading to observable absorption bands. rsc.org

The assignment of these 4f-4f transitions is based on extensive studies of lanthanide aquo ions. semanticscholar.org For the Dy(III) aquo ion, numerous energy levels have been identified from its absorption spectrum in dilute acid solution. semanticscholar.org Key transitions observed in the UV-Vis and near-IR regions are summarized in the table below.

| Excited State | Energy Range (cm-1) | Spectral Region |

|---|---|---|

| 6H13/2 | ~3500 | Near-IR |

| 6H11/2 | ~5000 | Near-IR |

| 6H9/2, 6F11/2 | ~6700 | Near-IR |

| 6H7/2, 6F9/2 | ~8000 | Near-IR |

| 6H5/2 | ~9000 | Near-IR |

| 6F7/2 | ~10200 | Near-IR |

| 6F5/2 | ~11000 | Near-IR |

| 6F3/2 | ~12400 | Near-IR |

| 4F9/2 | ~21000 | Visible |

| 4I15/2 | ~22000 | Visible |

| 4G11/2 | ~25800 | UV |

| 4I13/2 | ~27700 | UV |

| 6P7/2 | ~28500 | UV |

| 4M21/2, 4I11/2 | ~29500 | UV |

The precise energies and intensities of these transitions can be influenced by the coordination environment of the Dy(III) ion, providing information about the symmetry and nature of the complex. nih.gov

Charge Transfer Bands Analysis

In addition to the sharp 4f-4f transitions, broader and more intense charge transfer (CT) bands can appear in the UV region of the spectrum. wikipedia.orglibretexts.org These transitions involve the transfer of an electron from a ligand-based orbital to an empty or partially filled metal-based orbital (Ligand-to-Metal Charge Transfer, LMCT) or vice versa (Metal-to-Ligand Charge Transfer, MLCT). libretexts.org For dysprosium(III) perchlorate, an LMCT transition would involve the transfer of an electron from an oxygen orbital of the perchlorate or coordinated water molecules to a 4f orbital of the Dy(III) ion.

CT bands are typically characterized by their high molar absorptivities, often in the range of 50,000 L mol-1 cm-1, which is significantly more intense than the d-d transitions and, by extension, the f-f transitions. wikipedia.org The energy of the CT band is dependent on the oxidizing nature of the metal ion and the reducing character of the ligand. iaea.org In the case of Dy(III) complexes, a broad charge transfer band from the oxygen ligands to the Dy(III) ion can be observed, often in the deep UV region. researchgate.net

Infrared (IR) and Raman Spectroscopy for Ligand Bonding and Structural Elucidation

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide valuable information about the bonding and structure of dysprosium(III) perchlorate complexes, particularly concerning the perchlorate anion and coordinated water molecules. nih.govrsc.org

In aqueous solutions, the perchlorate ion (ClO4-) exhibits Td symmetry. However, upon coordination to the Dy(III) ion, its symmetry can be lowered, leading to changes in the number and activity of its vibrational modes in both IR and Raman spectra. Studies on aqueous solutions of light rare earth perchlorates have shown that in concentrated solutions, contact ion pairs are formed. rsc.org

The free perchlorate ion has four fundamental modes of vibration: ν1 (A1, Raman active), ν2 (E, Raman active), ν3 (F2, IR and Raman active), and ν4 (F2, IR and Raman active). The table below summarizes the expected vibrational modes for the perchlorate ion and how they might be affected by coordination to the Dy(III) ion.

| Vibrational Mode | Symmetry (Free Ion) | Approximate Frequency (cm-1) | Activity (Free Ion) | Changes upon Coordination |

|---|---|---|---|---|

| ν1 (Cl-O symmetric stretch) | A1 | ~935 | Raman | May become IR active. |

| ν2 (O-Cl-O symmetric bend) | E | ~460 | Raman | Splitting of the band may occur. |

| ν3 (Cl-O asymmetric stretch) | F2 | ~1100 | IR, Raman | Splitting of the band and appearance of new components. |

| ν4 (O-Cl-O asymmetric bend) | F2 | ~625 | IR, Raman | Splitting of the band and appearance of new components. |

Additionally, Raman spectra of aqueous rare earth perchlorate solutions have revealed a weak, strongly polarized band corresponding to the breathing mode of the hydrated lanthanide ion, [Ln(H2O)n]3+. rsc.org For the light rare earth ions, this has been assigned to the [Ln(H2O)9]3+ species. rsc.org The frequency of this mode is sensitive to the specific lanthanide ion, and for dysprosium(III), it would be expected to appear at a higher frequency than that of the lighter lanthanides due to the lanthanide contraction and stronger Dy-O bonds.

Time-Resolved Laser-Induced Fluorescence Spectroscopy

Time-resolved laser-induced fluorescence spectroscopy (TRLFS) is a highly sensitive technique for studying the luminescence properties of dysprosium(III) complexes. pnnl.govhzdr.de Dy(III) is known to be one of the most luminescent lanthanide ions. researchgate.netnih.gov Upon excitation, typically into an absorption band of a sensitizing ligand or directly into a 4f level, the Dy(III) ion can emit light from an excited state.

The primary emitting state in dysprosium(III) is the 4F9/2 level. researchgate.netnih.gov Luminescence is observed through transitions from this state to lower-lying levels, with the most prominent emissions being the 4F9/2 → 6H15/2 (blue, ~480 nm) and 4F9/2 → 6H13/2 (yellow, ~575 nm) transitions. mdpi.com Near-infrared emission corresponding to transitions to other 6HJ and 6FJ levels can also be observed. researchgate.netresearchgate.net

By measuring the lifetime of the luminescence decay, information about the coordination environment of the Dy(III) ion can be obtained. The presence of high-frequency oscillators, such as O-H vibrations from coordinated water molecules, in the vicinity of the Dy(III) ion provides an efficient pathway for non-radiative de-excitation, leading to a shortening of the luminescence lifetime. nih.gov Therefore, TRLFS can be used to determine the number of water molecules coordinated to the Dy(III) ion in dysprosium(III) perchlorate solutions.

Extended X-ray Absorption Fine Structure (EXAFS) Investigations of Microscopic Behavior

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for determining the local atomic structure around a specific element. iaea.org In the context of dysprosium(III) perchlorate, EXAFS at the Dy LIII-edge can provide precise information about the number of coordinating atoms, their distances from the Dy(III) ion, and the degree of local disorder.

Furthermore, by comparing the EXAFS data with theoretical models, it is possible to determine the coordination number of the Dy(III) ion. arxiv.org This information is crucial for understanding the structure of the dysprosium(III) perchlorate complex in different environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Dysprosium(III) Systems

Nuclear Magnetic Resonance (NMR) spectroscopy of dysprosium(III) complexes is characterized by the profound effect of the paramagnetic Dy(III) ion on the NMR signals of nearby nuclei. researchgate.netnih.gov This paramagnetic influence leads to large chemical shifts (paramagnetic shifts) and significant line broadening of the NMR resonances. researchgate.netnih.gov

The large magnetic anisotropy of the Dy(III) ion makes it a useful NMR shift reagent. nih.gov In a hypothetical study of a dysprosium(III) perchlorate complex with an organic ligand, the paramagnetic shifts induced in the ligand's 1H or 13C NMR spectra could be used to obtain detailed structural information about the complex in solution. nih.gov

Furthermore, the paramagnetic effect of Dy(III) on the relaxation rates of nuclei can provide information on the distances between the Dy(III) ion and the observed nuclei. nih.gov The enhancement of the transverse relaxation rate (1/T2) leads to line broadening, which can be related to the Dy-nucleus distance. Additionally, studies on the effect of Dy(III) on the 17O NMR of water can be used to determine the number of coordinated water molecules. rsc.org

Paramagnetic Shifts in ¹H NMR Spectra

The presence of a paramagnetic center such as dysprosium(III) dramatically alters the ¹H NMR spectrum compared to that of a diamagnetic analogue. nih.gov The unpaired electrons of the Dy³⁺ ion induce substantial shifts in the resonance frequencies of nearby protons, known as lanthanide-induced shifts (LIS). ias.ac.inscispace.com These shifts can be so large that the spectral window may span tens or even hundreds of parts per million (ppm), significantly increasing the resolution of otherwise overlapping signals. rsc.org

The total paramagnetic shift (Δδ) is the sum of two contributions: the contact (or scalar) shift (Δδc) and the pseudocontact (or dipolar) shift (Δδpc). ias.ac.in

Contact Shift (Δδc): This through-bond effect occurs when unpaired electron spin density is transferred from the metal ion to the nucleus via the covalent bonds of the ligand. It is generally significant for nuclei that are a few bonds away from the paramagnetic center. ias.ac.in

The magnitude and direction (upfield or downfield) of these shifts are highly dependent on the specific ligand environment and the resulting symmetry of the complex. rsc.org For instance, studies on various Dy(III) complexes have revealed extensive chemical shift ranges. An axially symmetrical [Dy(NO3PA)] complex displayed signals between +26 and -29 ppm, while a less symmetrical [Dy(CB-TE2PA)]⁺ complex showed resonances in a much wider range, from +190 to -175 ppm. researchgate.netnih.gov This sensitivity makes ¹H NMR a powerful tool for probing the solution-state structure of these paramagnetic complexes. rsc.org

| Dysprosium(III) Complex | Symmetry in Solution | Observed ¹H NMR Chemical Shift Range (ppm) |

|---|---|---|

| [Dy(NO3PA)] | C₃ | +26 to -29 |

| [Dy(CB-TE2PA)]⁺ | C₂ | +190 to -175 |

¹⁷O NMR Spectroscopy for Hydration Studies

Understanding the interaction of lanthanide ions with water is crucial, and ¹⁷O NMR spectroscopy is a direct and powerful method for studying the hydration state of ions in solution. nih.gov This technique allows for the determination of two key parameters for aquated dysprosium(III) complexes: the number of inner-sphere water molecules (hydration number, q) and the rate at which these coordinated water molecules exchange with the bulk solvent (kex). researchgate.netnih.gov

The method relies on measuring the chemical shift of the ¹⁷O water resonance induced by the paramagnetic lanthanide ion. researchgate.netnih.gov The dysprosium(III) ion is particularly well-suited for these studies because it induces a large shift in the ¹⁷O signal of the coordinated water molecules. researchgate.net By measuring the observed ¹⁷O chemical shift as a function of the complex's concentration, the hydration number, q, can be calculated. researchgate.net

Furthermore, variable-temperature ¹⁷O NMR studies provide access to the dynamics of water exchange. The analysis of the resonance line shape, including its width and chemical shift, as a function of temperature allows for the calculation of the water residence lifetime (τM = 1/kex). nih.gov These kinetic parameters are vital for understanding the reactivity and stability of the aquo-complexes. The Swift-Connick equations provide the theoretical framework for relating the observed NMR parameters (chemical shifts and relaxation rates) to the kinetics of the exchange process. nih.gov

| Parameter | Description | Information Obtained from ¹⁷O NMR |

|---|---|---|

| q | Hydration Number | The number of water molecules directly coordinated to the Dy³⁺ ion. |

| kex | Water Exchange Rate | The rate at which inner-sphere water molecules exchange with bulk water. |

| τM | Water Residence Lifetime | The average time a water molecule spends coordinated to the Dy³⁺ ion (τM = 1/kex). |

| Δω | Bound Water Chemical Shift | The chemical shift difference between coordinated and bulk water. |

Research on Luminescence Phenomena and Applications of Dysprosium Iii Perchlorate Based Materials

Photoluminescence Mechanisms and Energy Transfer Processes

The luminescence of dysprosium(III) ions in coordination complexes is a result of a sophisticated interplay of energy absorption, transfer, and emission processes. These mechanisms are crucial in designing efficient luminescent materials.

Once the organic ligand is excited to its singlet state, it typically undergoes intersystem crossing to a longer-lived triplet state. The energy from this ligand-centered triplet state is then transferred to the resonant energy levels of the Dy(3+) ion. For dysprosium(III), the primary accepting level is the 4F9/2 state. The efficiency of this intramolecular energy transfer is dependent on the energy gap between the ligand's triplet state and the emissive state of the Dy(3+) ion. An optimal energy difference is required to ensure efficient transfer and minimize back-energy transfer from the ion to the ligand.

The luminescence of dysprosium(III) can be diminished or "quenched" through various non-radiative decay pathways. A significant quenching mechanism involves vibrational de-excitation caused by high-frequency oscillators in the coordination environment of the Dy(3+) ion. Vibrations from C-H and O-H bonds in coordinated solvent molecules (like water or alcohols) or in the organic ligands themselves can effectively dissipate the excited state energy of the dysprosium ion as heat, thereby reducing the luminescence quantum yield. To mitigate this, researchers often employ deuterated solvents or design ligands with fewer or no high-frequency oscillators in close proximity to the metal center. In dysprosium(3+) perchlorate (B79767) complexes, the presence of coordinated water molecules can be a primary source of luminescence quenching.

Emission Characteristics and White Light Generation

Dysprosium(III) ions are particularly interesting due to their characteristic emission spectrum, which features prominent bands in the blue and yellow regions of the visible spectrum. This dual-color emission opens up possibilities for the generation of white light from a single molecular entity.

The luminescence spectrum of Dy(3+) is dominated by two main transitions: the 4F9/2 → 6H15/2 transition, which results in blue emission typically around 480 nm, and the hypersensitive 4F9/2 → 6H13/2 transition, which produces yellow emission at approximately 575 nm. The relative intensities of these blue and yellow emissions can be influenced by the local coordination environment of the Dy(3+) ion. By carefully selecting the ligands coordinated to a dysprosium(3+) perchlorate core, it is possible to modulate the intensity ratio of these peaks. The optimization of this ratio is key to achieving white light emission, which is realized when the blue and yellow components are well-balanced.

| Transition | Wavelength (nm) | Color |

|---|---|---|

| 4F9/2 → 6H15/2 | ~480 | Blue |

| 4F9/2 → 6H13/2 | ~575 | Yellow |

The ability to tune the emission color of dysprosium(III) complexes is a highly desirable feature for various applications, including solid-state lighting and display technologies. The coordination environment around the Dy(3+) ion plays a pivotal role in determining the relative intensities of the blue and yellow emission bands. By systematically modifying the ligands attached to the this compound center, researchers can alter the symmetry and crystal field around the metal ion. This, in turn, influences the probabilities of the electronic transitions, allowing for the fine-tuning of the emitted color. For instance, the introduction of different organic ligands can shift the Commission Internationale de l'Éclairage (CIE) chromaticity coordinates of the emitted light, potentially moving it from a cooler blue-white to a warmer yellow-white. This tunability is a key area of research in the development of single-component white-light-emitting materials based on dysprosium(III).

Luminescence Quantum Yields and Excited State Lifetimes Determination

Research has shown that the primary emitting state for Dysprosium(III) is the ⁴F₉/₂ level. The intrinsic luminescence quantum yield of Dy³⁺ can be moderate, with values around 10% reported for dysprosium(III) triflate in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) acs.org. However, this efficiency is highly sensitive to the ion's coordination environment. The presence of high-frequency oscillators, such as O-H or C-H bonds from coordinated solvent molecules (like water or methanol), provides non-radiative decay pathways that efficiently quench the excited state, significantly reducing both the quantum yield and the lifetime acs.org.

Time-resolved measurements are crucial for determining these lifetimes. For instance, studies on various Dy³⁺ complexes have found that water-containing complexes exhibit shorter luminescent lifetimes compared to their water-free counterparts due to this quenching effect researchgate.net. The lifetimes for the ⁴F₉/₂ emission of Dy³⁺ in certain complexes have been measured to be in the range of 3 to 6 microseconds (µs) researchgate.net. This detailed characterization is fundamental to designing efficient luminescent materials by minimizing non-radiative deactivation pathways.

Table 1: Representative Luminescence Lifetimes for Dy³⁺ Complexes

| Complex Type | Solvent/Environment | Typical Lifetime (τ) of ⁴F₉/₂ | Reference |

|---|---|---|---|

| Water-containing complexes | Various | Shorter lifetimes (quenching) | researchgate.net |

| Water-free complexes | Various | Longer lifetimes | researchgate.net |

| Pyrazole-5-carboxylic acid complexes | Acetonitrile (B52724), DMSO | <3 to 6 µs | researchgate.net |

| Dy(III) triflate | DMSO-d₆ | Moderate lifetime | acs.org |

Development of Luminescent Materials and Devices

The distinct emission profile of Dy³⁺, with its characteristic bands in the blue (~480 nm) and yellow (~575 nm) regions, makes it highly suitable for creating luminescent materials for various technological devices.

Phosphorescent materials, commonly known as glow-in-the-dark pigments, rely on the ability to store light energy and release it slowly over time. Strontium aluminate (SrAl₂O₄) co-doped with rare earth ions is the basis for the most effective modern phosphorescent pigments. In these materials, Europium(II) often acts as the primary activator, while Dysprosium(III) serves as a crucial co-dopant.

The role of Dy³⁺ is to create electron traps within the host material's lattice. When the pigment is exposed to a light source, electrons are excited. While some contribute to immediate fluorescence, others are captured in these traps created by the Dy³⁺ ions. The trapped electrons are then gradually released over a prolonged period due to thermal energy, returning to the Eu²⁺ ions and causing the long-lasting phosphorescence. This mechanism gives these pigments their characteristic long afterglow, which is essential for safety markings, emergency signage, and watch dials.

The balanced emission of Dysprosium(III) in the blue (⁴F₉/₂ → ⁶H₁₅/₂) and yellow (⁴F₉/₂ → ⁶H₁₃/₂) regions can be combined to produce white light from a single emitting species. This property has driven significant research into using Dy³⁺ complexes and phosphors for white-light emitting devices (WLEDs). By carefully designing the ligands around the Dy³⁺ ion or the host material for a phosphor, the relative intensities of the blue and yellow emissions can be tuned to achieve the desired shade of white light, from "cold" bluish-white to "warm" yellowish-white elsevier.es.

For example, a bright WLED has been fabricated using a near-UV LED chip (385 nm) coated with a K₂Y₁₋ₓDyₓ(WO₄)(PO₄) (KYWP:Dy) phosphor, achieving CIE color coordinates of (0.357, 0.374) and a correlated color temperature (CCT) of 4670 K nih.gov. Molecular complexes of dysprosium have also been shown to emit white light close to the ideal pure white standard (CIE coordinates x = 0.333, y = 0.333) elsevier.es.

Table 2: Chromaticity Coordinates for Dysprosium(III)-Based White-Light Emitters

| Material/Complex | Excitation Wavelength (nm) | CIE (x, y) Coordinates | Correlated Color Temperature (CCT) (K) | Reference |

|---|---|---|---|---|

| KYWP:Dy Phosphor | 385 | (0.357, 0.374) | 4670 | nih.gov |

| Dy³⁺ doped lithium borosilicate glass | - | (0.34, 0.35) | - | elsevier.es |

| Dy³⁺ doped lithium aluminum borate (B1201080) glass | - | (0.34, 0.38) | - | elsevier.es |

Lanthanide complexes are highly promising for applications in biological imaging and assays due to their unique luminescent properties. Their characteristically long luminescence lifetimes (microseconds to milliseconds) stand in stark contrast to the very short-lived autofluorescence (nanoseconds) from biological tissues and cells acs.org. This difference allows for time-gated or time-resolved detection, where the signal from the lanthanide probe is measured after the background autofluorescence has completely decayed, resulting in exceptionally high signal-to-noise ratios and detection sensitivity acs.org.

While Europium(III) and Terbium(III) are the most commonly used lanthanides for these applications, the principles are applicable to other ions like Dysprosium(III) acs.orgrsc.org. A hypothetical Dysprosium(III) perchlorate-based biomarker would involve a complex where the Dy³⁺ ion is sensitized by an organic ligand that also serves to target a specific biological molecule (e.g., a protein or enzyme). Upon binding to its target, a change in the luminescence signal could be triggered. The long lifetime of Dy³⁺ would enable its detection with high sensitivity in biological samples. Although the fundamental principles are well-established for lanthanides, the development of specific Dy³⁺-based complexes for use as biomarkers is a less explored area compared to Eu³⁺ and Tb³⁺ probes.

Luminescence Enhancement Effects (e.g., Co-doping with Thulium(III))

The luminescence intensity of Dysprosium(III) can be significantly enhanced through co-doping with other lanthanide ions in a process known as sensitization. Research on mixed-lanthanide complexes containing both Dysprosium(III) perchlorate and Thulium(III) perchlorate with a phenyl-phenacyl sulfoxide ligand has demonstrated a strong enhancement effect researchgate.net.

In this system, it was found that the fluorescence emission intensity of the Dy³⁺ ion was strongly increased by the presence of Tm³⁺. The mechanism involves energy transfer, where the co-dopant ion absorbs energy and efficiently transfers it to the Dy³⁺ ion, thereby boosting its emission. The study identified an optimal ratio of Dy³⁺ to Tm³⁺ of 0.990:0.010, at which the fluorescence intensity of dysprosium was increased to 246% of its original value researchgate.net. This demonstrates that co-doping is a powerful strategy for developing brighter Dysprosium-based luminescent materials.

Table 3: Luminescence Enhancement in Dy³⁺/Tm³⁺ Mixed Perchlorate Complexes

| Dy³⁺ : Tm³⁺ Ratio | Luminescence Enhancement | Reference |

|---|---|---|

| 0.990 : 0.010 | 246% | researchgate.net |

Time-Resolved Luminescence for Analytical Determination of Dysprosium(III)

The distinct and relatively short luminescence lifetime of Dysprosium(III) can be exploited for its quantitative determination, especially in the presence of other lanthanide ions with which its emission spectra might overlap. A significant analytical challenge is the determination of Dy³⁺ in the presence of Terbium(III), as their primary emission bands are close to each other researchgate.net.

Time-resolved luminescence provides an elegant solution to this problem. The luminescence lifetime of the ⁴F₉/₂ state of Dy³⁺ is typically in the range of 3-6 µs, whereas the lifetime of the ⁵D₄ emitting state of Tb³⁺ is significantly longer, often between 400 and 900 µs researchgate.net. This vast difference in temporal behavior allows for the selective detection of Dy³⁺. By using a time-gated detection window that opens for a short period immediately after the excitation pulse and closes before the long-lived Tb³⁺ emission begins to dominate, the signal from Dy³⁺ can be isolated and measured. This technique has been successfully used to determine the content of Dy³⁺ in luminescent materials doped with both Tb³⁺ and Dy³⁺, demonstrating its effectiveness as a selective and quantitative analytical method researchgate.net.

Table 4: Comparison of Luminescence Lifetimes for Analytical Separation

| Lanthanide Ion | Emitting Level | Typical Lifetime (τ) | Reference |

|---|---|---|---|

| Dysprosium(III) | ⁴F₉/₂ | 3 - 6 µs | researchgate.net |

| Terbium(III) | ⁵D₄ | 435 - 910 µs | researchgate.net |

Investigations into Magnetic Behavior and Applications of Dysprosium Iii Perchlorate Based Compounds

Single-Molecule Magnet (SMM) Research with Dysprosium(III)

Single-Molecule Magnets (SMMs) are individual molecules that can exhibit classical magnetic properties, such as magnetic hysteresis, at the molecular level. This behavior is due to a combination of a high-spin ground state and a large magnetic anisotropy, which creates a significant energy barrier (Ueff) to the reversal of the magnetization. Dysprosium(III) has become a key ion in SMM research because its ground state possesses a large magnetic anisotropy, a prerequisite for achieving high energy barriers and enabling slow magnetic relaxation.

Research has demonstrated that the coordination environment around the Dy(III) ion is crucial in determining the SMM properties. The ligand field can be meticulously designed to enhance the magnetic anisotropy, leading to improved SMM performance. A wide variety of dysprosium(III) complexes have been synthesized and studied, revealing that even subtle changes to the molecular structure can profoundly impact the magnetic relaxation dynamics. For instance, dinuclear dysprosium(III) complexes have been shown to act as SMMs, with some exhibiting zero-field slow magnetic relaxation.

While some dysprosium(III) complexes exhibit SMM behavior in a zero applied magnetic field, many others display what is known as field-induced SMM behavior. In these cases, the slow relaxation of magnetization is only observed when an external DC magnetic field is applied. This phenomenon often occurs when quantum tunneling of magnetization (QTM) provides a fast relaxation pathway in zero field, effectively short-circuiting the magnetic blocking. An external field can suppress this QTM, allowing the thermally activated relaxation processes to become dominant, thus "switching on" the SMM behavior.

Several dysprosium(III) complexes, including one-dimensional coordination polymers incorporating perchlorate (B79767) anions, have been shown to be field-induced SMMs. For example, studies on homometallic dysprosium(III) chains linked by amino acids with perchlorate counterions revealed field-induced slow relaxation of magnetization. Similarly, a two-dimensional dysprosium(III) coordination polymer demonstrated field-induced SMM properties with an energy barrier of 35.3 K. nih.govfrontiersin.orgnih.govfrontiersin.org This characteristic is significant as it offers a way to control the magnetic state of the molecule with an external stimulus.

| Compound Type | Energy Barrier (Ueff/kB) | Relaxation Time (τ0) | Reference |

|---|---|---|---|

| 2D Coordination Polymer (Dy-CP) | 35.3 K | 1.31 × 10–6 s | nih.govfrontiersin.orgnih.govfrontiersin.org |

| Mononuclear Complex 1 | - (Field-induced) | - | |

| Dinuclear Complex 2 | 26(2) cm-1 | - |

The slow magnetic relaxation in dysprosium(III) SMMs is governed by the strong magnetic anisotropy of the Dy(III) ion. This anisotropy arises from the interaction of the ion's electron cloud with the electric field generated by the surrounding ligands (the ligand field). For Dy(III), which has an oblate electron density, an axial ligand field is highly desirable to create a large energy gap between the ground and first excited magnetic states, which is essential for SMM behavior.

The relaxation of magnetization back to its equilibrium state can occur through several mechanisms:

Orbach Process: A thermally activated process where the magnetization overcomes the energy barrier (Ueff) by absorbing a phonon and relaxing via a real excited state.

Raman Process: A two-phonon process that becomes dominant at lower temperatures, where a phonon is absorbed and another is emitted, allowing relaxation without passing through a real excited state.

Direct Process: Relaxation occurs directly between spin levels by emitting a single phonon. This process is typically relevant at very low temperatures.

Quantum Tunneling of Magnetization (QTM): A purely quantum mechanical process where the magnetization can tunnel through the energy barrier. This is often the fastest relaxation pathway at low temperatures in the absence of a magnetic field.

In many Dy(III) SMMs, multiple relaxation pathways are observed. For example, in a dinuclear dysprosium complex, researchers were able to distinguish three separate slow relaxation pathways, attributing them to QTM, intermolecular dipole-dipole interactions, and spin reversal. Ab initio calculations are frequently employed to rationalize the Ising-like magnetic anisotropy and understand the probabilities of different relaxation pathways, providing crucial insights for designing better SMMs.

Modulation of Magnetic Interactions in Dysprosium(III) Complexes

A key area of research is the ability to modulate, or fine-tune, the magnetic interactions and relaxation behavior in dysprosium(III) complexes. This is typically achieved by systematically modifying the ligand field environment around the Dy(III) ions. Theoretical calculations have shown that even small changes in the coordination sphere can significantly affect the orientation of the main magnetic axes of the individual dysprosium ions. nih.gov

This principle was demonstrated in a study of two new triple-decker dysprosium(III) single-molecule magnets. The introduction of an ethoxy group in one complex, compared to a methoxy (B1213986) group in another, resulted in a different coordination mode for an oxygen atom. This subtle structural change led to dramatically different magnetic behaviors: one complex behaved as a zero-field SMM with a high energy barrier, while the other exhibited a fast tunneling relaxation process. nih.gov This highlights the extreme sensitivity of the magnetic properties to the precise arrangement of coordinating atoms. Such studies are vital for establishing clear magneto-structural correlations that can guide the rational design of SMMs with desired properties.

Research on Spin-Protonics Materials

A frontier in materials science is the development of multifunctional materials that combine distinct physical properties within a single framework. One such emerging area is the integration of magnetic properties with proton conductivity, which is relevant to the field of spin-protonics. Research into dysprosium(III)-based coordination polymers (CPs) and metal-organic frameworks (MOFs) has shown promise in creating materials that are simultaneously SMMs and proton conductors. nih.govfrontiersin.orgnih.govfrontiersin.orgacs.org

In one notable example, a two-dimensional dysprosium(III) coordination polymer was synthesized that not only exhibits field-induced SMM behavior but also displays proton conductivity. nih.govfrontiersin.orgnih.govfrontiersin.org The material's structure contains abundant hydrogen bonds mediated by coordinated and lattice water molecules, which form pathways for proton transport. nih.govfrontiersin.orgnih.govfrontiersin.orgbohrium.com The proton conductivity was found to be 7.77 × 10–8 S cm−1 at 353 K and 30% relative humidity. nih.govfrontiersin.orgnih.govfrontiersin.org Another Dy(III)-based MOF was shown to be a superionic conductor with a proton conductivity of 1.20 × 10–3 S cm−1 at 343 K and 100% relative humidity, while also displaying magnetic relaxation. acs.org The coexistence of these two properties in a single material opens the door to designing advanced devices where magnetic states could potentially influence or be controlled by proton transport.

| Property | Value | Conditions |

|---|---|---|

| Magnetic Behavior | Field-Induced SMM | - |

| Energy Barrier (Ueff/kB) | 35.3 K | - |

| Proton Conductivity (σ) | 7.77 × 10–8 S cm−1 | 353 K, 30% RH |

Applications in Advanced Magnetic Materials

The unique magnetic properties of dysprosium(III) perchlorate-based and related SMMs make them highly attractive for a range of applications in advanced technologies. The ability of SMMs to retain their magnetization direction below a certain blocking temperature positions them as potential candidates for future high-density data storage devices, where a single molecule could store a bit of information.

Furthermore, the quantum nature of SMMs, including phenomena like quantum tunneling of magnetization, makes them intriguing for applications in quantum computing. The discrete spin states of these molecules could potentially serve as quantum bits, or qubits, the fundamental units of a quantum computer. The development of multifunctional materials, such as those combining SMM behavior with proton conductivity, could pave the way for novel spintronic devices where both the spin and charge of particles are utilized for information processing and storage. While significant challenges remain in translating these molecular properties into practical devices, research on dysprosium(III) complexes continues to push the boundaries of what is possible in advanced magnetic materials.

Catalytic Applications of Dysprosium Iii Perchlorate in Chemical Transformations

Catalysis in Organic Synthesis

The dysprosium(III) ion is an effective Lewis acid catalyst for a range of carbon-carbon bond-forming reactions researchgate.net. Its utility is particularly noted in reactions involving substances with nitrogen or oxygen functional groups, as it often retains its catalytic activity in the presence of these Lewis basic groups alfachemic.com. While dysprosium(III) triflate (Dy(OTf)₃) and dysprosium(III) chloride (DyCl₃) are frequently employed in reactions like Friedel-Crafts alkylations and Mannich-type reactions, the specific use of dysprosium(III) perchlorate (B79767) as a catalyst in broad organic synthesis is not as extensively documented alfachemic.com.

The limited application may be related to the properties of the perchlorate anion. Perchlorates are known to be strong oxidizing agents, which can lead to incompatibility with sensitive organic substrates or reaction conditions, potentially causing undesired side reactions or even explosive mixtures researchgate.net. Research has, however, documented the use of dysprosium(III) perchlorate hexahydrate in a stoichiometric capacity for the synthesis of complex molecular architectures, such as triple-stranded lanthanide helicates, rather than in a catalytic cycle for general organic transformations chemicalbook.com. The primary role of the dysprosium ion in catalysis is to act as an electron-pair acceptor, activating electrophiles and facilitating nucleophilic attack.

Table 1: Comparison of Common Dysprosium(III) Catalysts in Organic Synthesis

| Catalyst | Common Applications | Advantages |

| Dysprosium(III) Triflate (Dy(OTf)₃) | Friedel-Crafts alkylation, Diels-Alder reactions, Povarov reactions | Stable in protic media and ionic liquids, recyclable alfachemic.com. |

| Dysprosium(III) Chloride (DyCl₃) | Friedel-Crafts alkylation, Mannich-type reactions | Recyclable, maintains activity over multiple cycles alfachemic.com. |

| Dysprosium(III) Perchlorate (Dy(ClO₄)₃) | Not widely reported as a general catalyst. Used in specific stoichiometric syntheses chemicalbook.com. | Lewis acidity of Dy(III) ion. |

Polymerization and Hydrogenation Reactions

The catalytic role of dysprosium(III) perchlorate in polymerization and hydrogenation reactions is not well-documented in scientific literature. While dysprosium has been incorporated into the structure of coordination polymers to create materials with interesting magnetic and luminescent properties, this involves the dysprosium ion as a structural node rather than a catalyst for a polymerization process nih.govfrontiersin.org.

Similarly, the field of catalytic hydrogenation predominantly relies on transition metals such as palladium, platinum, nickel, and rhodium. While layered double hydroxides (LDHs) containing various metals have been used as catalyst precursors for hydrogenation, there is no specific evidence in the available literature pointing to the use of dysprosium(III) perchlorate for this purpose mdpi.com. The development of catalysts for these transformations is an ongoing area of research, but the application of dysprosium(III) perchlorate has not been established.

Site-Selective Hydrolysis of Nucleic Acids and Mononucleotides

Lanthanide ions, including dysprosium(III), exhibit remarkable catalytic activity in the hydrolysis of the phosphodiester bonds in nucleic acids (DNA and RNA) and mononucleotides researchgate.netrsc.org. This process is of significant interest for the development of artificial restriction enzymes for biotechnology and gene therapy. DNA is generally very stable towards hydrolysis, with the half-life of its phosphodiester backbone estimated to be in the millions of years under physiological conditions nih.gov. However, certain metal ions can dramatically accelerate this cleavage.

The catalytic mechanism involves the Dy(III) ion acting as a potent Lewis acid. It coordinates to the phosphate (B84403) oxygen of the phosphodiester backbone, polarizing the phosphorus-oxygen bond and making the phosphorus atom more susceptible to nucleophilic attack. The catalytically active species are often dinuclear or polynuclear hydroxo-clusters of the lanthanide ion researchgate.netrsc.org. In these clusters, a metal-bound hydroxide (B78521) ion can act as a nucleophile, attacking the phosphorus center, or a metal-bound water molecule can be deprotonated to serve as the nucleophile in a general base catalysis mechanism rsc.org.

Studies on the hydrolysis of the dysprosium(III) ion in a perchlorate medium have been conducted to determine the formation constants of various hydrolytic species, such as DyOH²⁺ and Dy₂(OH)₂⁴⁺, which are crucial intermediates in the catalytic cycle researchgate.net. The efficiency of lanthanide ions in RNA hydrolysis is particularly high, with some ions accelerating the reaction by a factor of up to 10¹² nih.gov.

Table 2: Mechanistic Aspects of Dysprosium(III)-Catalyzed Nucleic Acid Hydrolysis

| Feature | Description |

| Catalyst | Dysprosium(III) ion (Dy³⁺), often as a hydroxo-cluster researchgate.netrsc.org. |

| Substrate | Phosphodiester bonds in DNA, RNA, and mononucleotides researchgate.net. |

| Mechanism Role 1: Lewis Acid | Dy³⁺ coordinates to the phosphate group, activating the phosphorus atom for nucleophilic attack rsc.org. |

| Mechanism Role 2: Base/Nucleophile | A metal-bound hydroxide ion acts as a nucleophile or a general base to facilitate cleavage of the P-O bond rsc.org. |

| Significance | Potential for creating artificial nucleases for site-selective DNA/RNA cleavage rsc.org. |

Role in Thermal Decomposition Catalysis (e.g., Ammonium (B1175870) Perchlorate)

Ammonium perchlorate (AP) is a powerful oxidizer used extensively in solid rocket propellants. Its thermal decomposition is a critical process that dictates the performance of the propellant. The uncatalyzed decomposition of AP is generally understood to be a two-stage process: a low-temperature decomposition (LTD) between 240-300°C and a high-temperature decomposition (HTD) above 350°C unt.edu. The initial step is believed to be a proton transfer from the ammonium ion (NH₄⁺) to the perchlorate ion (ClO₄⁻) to form ammonia (B1221849) (NH₃) and perchloric acid (HClO₄) on the crystal surface rsc.org.

The catalysis of AP thermal decomposition is a significant area of research, as effective catalysts can lower the decomposition temperature, increase the rate of energy release, and improve combustion efficiency. A variety of substances, including metal oxides, perovskites, and coordination complexes, have been shown to effectively catalyze this reaction researchgate.netresearchgate.net. For instance, certain energetic complexes can merge the two decomposition peaks of AP into a single, lower-temperature event and significantly increase the total heat released researchgate.net.

While numerous metal-containing compounds have been investigated for this purpose, the specific catalytic role of dysprosium(III) perchlorate in the thermal decomposition of ammonium perchlorate is not documented in the available scientific literature. The research on AP decomposition catalysts has largely focused on transition metals and their complexes researchgate.netdtic.mil.

Electrochemical Studies of Dysprosium Iii Perchlorate Systems

Differential Pulse Voltammetry (DPV) for Quantitative Determination

Differential Pulse Voltammetry (DPV) has been demonstrated as a viable and sensitive technique for the quantitative determination of Dysprosium(III) ions. This electrochemical method offers a straightforward and rapid alternative to traditional spectroscopic techniques for detecting rare earth elements.

Research has focused on optimizing the parameters of DPV to enhance the analytical signal for Dy(III). In one study, a Box-Behnken design was employed to determine the optimal conditions for measuring dysprosium in an acetonitrile (B52724) solution. The most significant factors influencing the signal were found to be the deposition potential, deposition time, and amplitude modulation, with optimal values determined to be -1.0 V, 83.64 seconds, and 0.0929 V, respectively doaj.orgundip.ac.idproquest.com. Under these optimized conditions, the method exhibited a high degree of precision and good recovery rates. The detection limit for Dy(III) was found to be 0.6462 mg•L⁻¹ and the quantitation limit was 2.1419 mg•L⁻¹ doaj.orgundip.ac.idproquest.com.